L-Methionine-methyl-13C,methyl-d3
Overview
Description
L-Methionine-methyl-13C,methyl-d3 is a sulfur-containing amino acid that is isotopically labeled with carbon-13 and deuterium. This compound is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties that allow for detailed molecular studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine-methyl-13C,methyl-d3 involves the incorporation of isotopic labels into the methionine moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopic labels at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Methionine-methyl-13C,methyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfur atom in methionine to sulfoxide or sulfone.
Reduction: The compound can be reduced to form methionine derivatives with different oxidation states.
Substitution: The methyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted methionine derivatives. These products are often used in further studies to understand the biochemical pathways and mechanisms involving methionine .
Scientific Research Applications
L-Methionine-methyl-13C,methyl-d3 has a wide range of applications in scientific research:
Chemistry: It is used in isotopic labeling studies to trace the metabolic pathways and reaction mechanisms involving methionine.
Biology: The compound is used in protein synthesis studies to understand the role of methionine in protein structure and function.
Medicine: It is used in metabolic studies to investigate the role of methionine in various diseases and to develop potential therapeutic interventions.
Industry: The compound is used in the production of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of L-Methionine-methyl-13C,methyl-d3 involves its incorporation into proteins and other biomolecules. The isotopic labels allow for detailed studies of the molecular interactions and pathways involving methionine. The compound targets specific enzymes and pathways involved in methionine metabolism, providing insights into its role in various biological processes .
Comparison with Similar Compounds
L-Methionine-methyl-13C,methyl-d3 is unique due to its dual isotopic labeling with carbon-13 and deuterium. This makes it particularly useful for detailed molecular studies compared to other similar compounds such as:
L-Methionine-13C: Labeled only with carbon-13.
L-Methionine-d3: Labeled only with deuterium.
L-Methionine-13C5,15N: Labeled with carbon-13 and nitrogen-15 .
These similar compounds are also used in scientific research but may not provide the same level of detail as this compound due to the lack of dual labeling.
Properties
IUPAC Name |
(2S)-2-amino-4-(trideuterio(113C)methylsulfanyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-ZIHWZSJBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])SCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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